CP-199330

Catalog No.
S524275
CAS No.
158102-92-2
M.F
C28H24ClF3N2O6S
M. Wt
609.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-199330

CAS Number

158102-92-2

Product Name

CP-199330

IUPAC Name

N-[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-1,1,1-trifluoromethanesulfonamide

Molecular Formula

C28H24ClF3N2O6S

Molecular Weight

609.0 g/mol

InChI

InChI=1S/C28H24ClF3N2O6S/c1-38-25-8-6-20(34-41(36,37)28(30,31)32)11-17(25)10-18-14-40-26-9-7-22(13-23(26)27(18)35)39-15-21-5-3-16-2-4-19(29)12-24(16)33-21/h2-9,11-13,18,27,34-35H,10,14-15H2,1H3/t18-,27-/m1/s1

InChI Key

MPAVKANPTWXZRO-DNOBIOAJSA-N

SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)CC2COC3=C(C2O)C=C(C=C3)OCC4=NC5=C(C=CC(=C5)Cl)C=C4

Solubility

Soluble in DMSO, not in water

Synonyms

CP-199330; CP 199330; CP199330; UNII-V4WYK6T8QA; UNII-74573Q728X; CP-199330 sodium; CP-199330 monosodium salt.

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)CC2COC3=C(C2O)C=C(C=C3)OCC4=NC5=C(C=CC(=C5)Cl)C=C4

Isomeric SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)C[C@@H]2COC3=C([C@@H]2O)C=C(C=C3)OCC4=NC5=C(C=CC(=C5)Cl)C=C4

Description

The exact mass of the compound Methanesulfonamide, N-(3-(((3R,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- is 608.09957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-199330 is a synthetic compound recognized as a potent and orally active antagonist of the cysteinyl leukotriene 1 receptor (CysLT1). This compound is primarily studied for its potential therapeutic applications in treating conditions associated with leukotriene-mediated inflammation, such as asthma and allergic rhinitis. It has been noted for its equipotency compared to other marketed cysteinyl leukotriene receptor antagonists, including zafirlukast and pranlukast, making it a significant candidate in the field of respiratory medicine .

Typical for creating complex organic molecules. While specific detailed synthetic routes are not extensively published, it generally includes the following steps:

  • Formation of Key Intermediates: Utilizing standard organic synthesis techniques to create intermediates that possess the necessary functional groups.
  • Coupling Reactions: Employing coupling reactions to join these intermediates selectively.
  • Purification: Using chromatographic techniques to purify the final product from unreacted materials and by-products.

The precise methodologies may vary depending on the desired purity and yield but typically involve well-established organic chemistry practices .

The biological activity of CP-199330 is centered around its role as a leukotriene D4 antagonist. Research indicates that this compound exhibits anti-inflammatory properties by effectively reducing bronchoconstriction and mucus secretion in preclinical models of asthma. Its ability to inhibit CysLT1 receptor activity suggests it may mitigate symptoms associated with allergic reactions and asthma exacerbations. Studies have shown that CP-199330 can decrease airway hyperresponsiveness, contributing to its potential use as an antiasthmatic agent .

CP-199330 has been primarily investigated for its use in treating respiratory conditions such as:

  • Asthma: By blocking the CysLT1 receptor, CP-199330 may help alleviate symptoms associated with asthma attacks.
  • Allergic Rhinitis: Its anti-inflammatory effects could also make it beneficial for managing seasonal allergies.
  • Other Inflammatory Conditions: Given its mechanism of action, there may be potential applications in other diseases characterized by leukotriene-induced inflammation.

Research continues to explore its efficacy and safety profile in clinical settings .

CP-199330 shares similarities with several other cysteinyl leukotriene receptor antagonists. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionPotency LevelClinical Use
CP-199330Cysteinyl LT1 receptor antagonistEquipotentAsthma, Allergic Rhinitis
ZafirlukastCysteinyl LT1 receptor antagonistMarketed antagonistAsthma
PranlukastCysteinyl LT1 receptor antagonistMarketed antagonistAsthma
MontelukastCysteinyl LT1 receptor antagonistWidely usedAsthma, Allergic Rhinitis

Uniqueness of CP-199330:

  • CP-199330 is noted for its oral bioavailability and potent antagonistic action against LTD4, making it comparable to established drugs while potentially offering improved therapeutic profiles or fewer side effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

608.0995698 g/mol

Monoisotopic Mass

608.0995698 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V4WYK6T8QA

Wikipedia

Cp-199330

Dates

Modify: 2023-07-15
1: Chambers RJ, Marfat A, Antognoli GW, Cheng JB, Damon DB, Kuperman AV, Liston TC, Mebus C, Pillar JS, Shirley JT, Watson JW. Discovery of CP-199,330 and CP-199,331: two potent and orally efficacious cysteinyl LT1 receptor antagonists devoid of liver toxicity. Bioorg Med Chem Lett. 1999 Sep 20;9(18):2773-8. PubMed PMID: 10509933.

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